molecular formula C19H32O3 B156703 Methyl 8-(5-hexylfuran-2-YL)octanoate CAS No. 10038-16-1

Methyl 8-(5-hexylfuran-2-YL)octanoate

Cat. No. B156703
CAS RN: 10038-16-1
M. Wt: 308.5 g/mol
InChI Key: ZZSFTHVENQKCDJ-UHFFFAOYSA-N
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Description

“Methyl 8-(5-hexylfuran-2-YL)octanoate” is a chemical compound with the molecular formula C19H32O3 . It has an average mass of 308.456 Da and a monoisotopic mass of 308.235138 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 8-(5-hexylfuran-2-yl)octanoate has been synthesized efficiently from methyl ricinoleate using various methods, including reactions with ammonium azide or Lewis acids like aluminium(III) chloride, tin(IV) chloride, and zinc(II) chloride. These methods yield the compound in high percentages, highlighting its accessibility for further research applications (Jie, Syed-rahmatullah, & Wong, 1992).

Biochemical Transformations

  • In the field of biochemistry, methyl 8-(5-hexylfuran-2-yl)octanoate has been involved in the preparation of N-heterocyclic derivatives. This includes the synthesis of compounds like methyl 8-(5-hexyl-2-pyrrolin-1-yl)octanoate and its subsequent transformation into various derivatives through reactions like oxidation, acetylation, and reaction with iodomethane. These transformations are significant for understanding the reactivity and potential applications of this compound in more complex biochemical pathways (Jie & Syed-rahmatullah, 1991).

Role in Food Chemistry

  • Methyl 8-(5-hexylfuran-2-yl)octanoate has been identified as a product in the autoxidation of methyl linoleate, which is significant in the context of food chemistry and the study of lipid oxidation processes. Understanding its formation and properties can provide insights into the stability and shelf-life of food products (Horvat et al., 1966).

Environmental and Aquaculture Implications

  • In environmental science and aquaculture, this compound has been noted in the context of furan fatty acids in fish from zero discharge aquaculture systems. The presence and variations of methyl 8-(5-hexylfuran-2-yl)octanoate in these systems can be crucial for understanding the dietary and environmental impacts on aquatic life (Vetter et al., 2016).

Impact on Energy and Fuel Research

  • Its derivative, methyl octanoate, has been studied in the context of biologically derived diesel fuel and NO formation. This research is vital in developing sustainable energy sources and understanding the environmental impact of biofuels (Garner & Brezinsky, 2011).

properties

IUPAC Name

methyl 8-(5-hexylfuran-2-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSFTHVENQKCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537983
Record name Methyl 8-(5-hexylfuran-2-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-(5-hexylfuran-2-YL)octanoate

CAS RN

10038-16-1
Record name Methyl 8-(5-hexylfuran-2-yl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MSFLK Jie, MSK Syed-Rahmatullah… - Natural Product …, 1992 - Taylor & Francis
The reaction of methyl (Z)-9,10-epoxy-12-oxoocta-decanoate (2) with ammonium azide, generated in situ from sodium azide and ammonium chloride in aqueous ethanol affords methyl …
Number of citations: 6 www.tandfonline.com
TA Foglia, PE Sonnet, A Nunez, RL Dudley - Journal of the American Oil …, 1998 - Springer
Conditions were developed for the selective epoxidation of the double bond of methyl ricinoleate (1) with ethylmethyldioxirane (EMDO) to give the homoallylic epoxyalcohol, methyl (Z)-9…
Number of citations: 36 link.springer.com

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